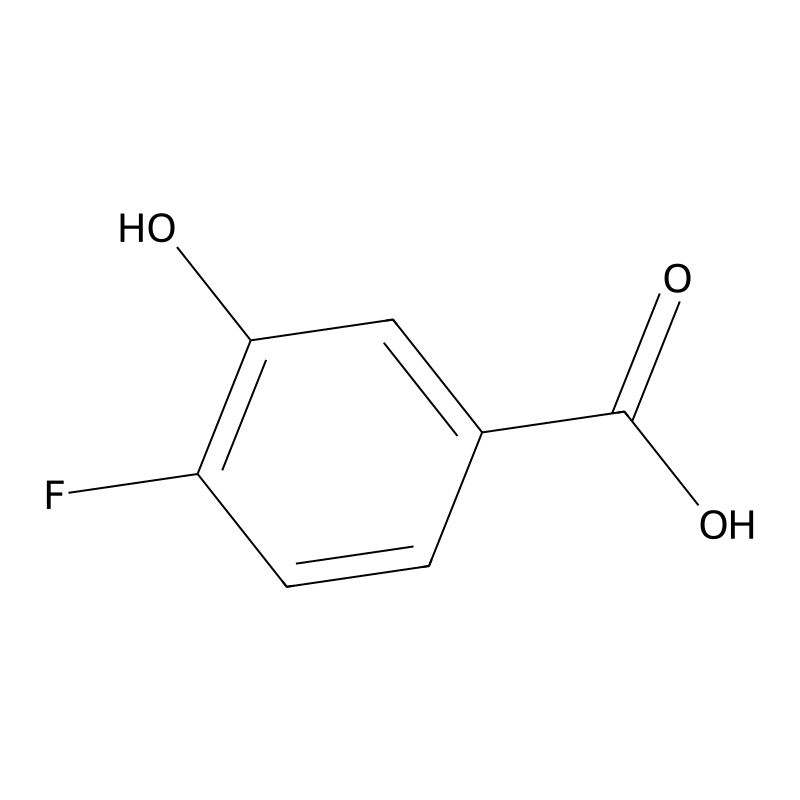

4-Fluoro-3-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Fluoro-3-hydroxybenzoic acid is an aromatic organic compound with the chemical formula C7H5FO3. It is a white crystalline solid with a melting point of 214-218 °C []. The synthesis of 4-fluro-3-hydroxybenzoic acid has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions [, ]. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Biological Activities:

Research suggests that 4-fluoro-3-hydroxybenzoic acid may possess various biological activities, although the specific mechanisms and applications are still under investigation. Some studies have reported:

- Antibacterial activity: 4-Fluoro-3-hydroxybenzoic acid exhibited moderate antibacterial activity against certain bacterial strains [].

- Antifungal activity: Studies have shown antifungal activity of the compound against specific fungal species [].

- Enzyme inhibition: 4-Fluoro-3-hydroxybenzoic acid has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.

4-Fluoro-3-hydroxybenzoic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom and a hydroxyl group on a benzoic acid framework. Its molecular formula is C7H5FO3, with a molecular weight of 156.11 g/mol. This compound is notable for its pale brown solid appearance and has a melting point range of 215-217 °C . The presence of the fluorine atom enhances its biological activity and chemical reactivity, making it a valuable compound in various fields.

- Esterification: Reacting with alcohols to form esters.

- Acid-Base Reactions: Acting as an acid in reactions with bases to form salts.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.

One specific reaction involves its use as a starting material for synthesizing potent inhibitors of β-arylsulfotransferase IV through coupling reactions with various amines .

This compound exhibits significant biological activity, particularly in pharmacological applications. It has been identified as a precursor for synthesizing inhibitors that target specific enzymes, such as β-arylsulfotransferase IV. These inhibitors may have therapeutic potential in treating diseases related to enzyme dysregulation . Additionally, its structural features suggest possible interactions with biological targets, enhancing its relevance in drug design.

The synthesis of 4-Fluoro-3-hydroxybenzoic acid can be achieved through several methods:

- Direct Fluorination: Introducing fluorine into the benzoic acid structure using fluorinating agents.

- Hydroxylation: Hydroxylating 4-fluorobenzoic acid under controlled conditions.

- Reflux Methods: Employing reflux techniques with sulfuric acid and other reagents to yield the desired compound .

For example, one method involves heating 2-fluoro-5-trifluoromethylphenol with concentrated sulfuric acid, yielding 4-Fluoro-3-hydroxybenzoic acid with an approximate yield of 47% .

4-Fluoro-3-hydroxybenzoic acid is utilized in various applications:

- Pharmaceuticals: As a building block for synthesizing enzyme inhibitors and other bioactive compounds.

- Chemical Research: In studies related to organic synthesis and medicinal chemistry.

- Material Science: Potentially used in the development of polymer materials due to its reactive functional groups .

Interaction studies involving 4-Fluoro-3-hydroxybenzoic acid focus on its binding affinity and inhibitory effects on specific enzymes. Research indicates that it can serve as a substrate or inhibitor for various biological pathways, making it essential for understanding drug interactions and metabolic processes. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules .

Several compounds share structural similarities with 4-Fluoro-3-hydroxybenzoic acid, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | 0.96 | Different position of hydroxyl group |

| 3-Fluoro-2-hydroxybenzoic acid | 341-27-5 | 0.93 | Hydroxyl group at the meta position |

| Methyl 3-fluoro-4-hydroxybenzoate | 403-01-0 | 0.89 | Methyl ester derivative |

| 3-Fluoro-5-hydroxybenzoic acid | 860296-12-4 | 0.89 | Hydroxyl group at the para position |

| 5-Fluoro-2-hydroxybenzoic acid | 345-16-4 | 0.87 | Hydroxyl group at the ortho position |

These compounds are significant in research due to their varying biological activities and potential therapeutic applications.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant